2,6-Dimethylpiperidine-1-carbaldehyde
Description
Contextualizing N-Acylpiperidine Derivatives in Contemporary Organic Synthesis
N-acylpiperidines are a class of amides derived from the piperidine (B6355638) ring. The introduction of an acyl group, such as the formyl group in 2,6-Dimethylpiperidine-1-carbaldehyde, significantly influences the chemical and physical properties of the parent amine. For instance, N-formylpiperidine, a related compound, is recognized as a polar aprotic solvent with better solubility in hydrocarbons than many other amide solvents. wikipedia.org
These derivatives are not merely stable end-products; they are versatile intermediates in organic synthesis. The N-acyl group can act as a protecting group for the piperidine nitrogen, and its presence influences the reactivity of the piperidine ring itself. For example, the planarity of the N-acyl group due to amide resonance affects the conformational dynamics of the six-membered ring. nih.govacs.org The synthesis of N-acylpiperidines can be achieved through various methods, including the reaction of piperidine with acylating agents. A common laboratory-scale synthesis involves the reaction of the corresponding piperidine with an appropriate acyl donor. rsc.org
Significance of 2,6-Disubstituted Piperidine Scaffolds in Heterocyclic Chemistry
The 2,6-disubstituted piperidine framework is a key structural element in a multitude of biologically active compounds, particularly alkaloids, which exhibit potent pharmacological properties. rsc.org This has made the stereoselective synthesis of these scaffolds a major focus for synthetic chemists. rsc.orgrsc.org The spatial arrangement of the substituents at the C2 and C6 positions is crucial for molecular recognition and biological activity, influencing how the molecule interacts with biological targets like enzymes and receptors. acs.org
The development of methods to control the stereochemistry (cis or trans relationship between the substituents) is a significant area of research. nih.gov Chiral 2,6-disubstituted piperidines are highly sought-after building blocks in drug discovery, as the introduction of chirality can lead to enhanced biological activity, improved pharmacokinetic profiles, and better selectivity for the intended target. The ability to create these complex three-dimensional structures efficiently is critical for advancing pharmaceutical development. news-medical.net
Structural Characteristics and Stereoisomeric Forms of 2,6-Dimethylpiperidine-1-carbaldehyde
The structure of 2,6-Dimethylpiperidine-1-carbaldehyde is defined by the attachment of a formyl group (-CHO) to the nitrogen of a 2,6-dimethylpiperidine (B1222252) ring. The parent amine, 2,6-dimethylpiperidine, exists in three stereoisomeric forms. wikipedia.org
Stereoisomers of the Parent Amine:
(2R,6S)-2,6-dimethylpiperidine: This is an achiral meso compound, commonly referred to as the cis-isomer.
(2R,6R)-2,6-dimethylpiperidine and (2S,6S)-2,6-dimethylpiperidine: This is a pair of enantiomers, collectively known as the trans-isomers.
The formylation of these stereoisomers leads to the corresponding stereoisomers of 2,6-Dimethylpiperidine-1-carbaldehyde. The cis-isomer of the parent amine predominantly adopts a chair conformation where both methyl groups occupy equatorial positions to minimize steric strain. wikipedia.org
Upon N-acylation, the conformational dynamics become more complex. The presence of the N-formyl group introduces pseudoallylic strain, which is a steric interaction that can dictate the preferred orientation of substituents at the 2-position. acs.org In N-acylpiperidines with a substituent at the C2 position, there is a strong preference for the substituent to be in an axial orientation to avoid steric clashes with the acyl group. nih.govacs.org Furthermore, restricted rotation around the C-N amide bond can lead to the existence of cis and trans conformers with respect to the orientation of the carbonyl oxygen and the piperidine ring. mdpi.com This interplay of stereoisomerism and conformational isomerism results in a complex but fascinating molecular architecture.
Properties
CAS No. |
20722-50-3 |
|---|---|
Molecular Formula |
C8H15NO |
Molecular Weight |
141.21 g/mol |
IUPAC Name |
2,6-dimethylpiperidine-1-carbaldehyde |
InChI |
InChI=1S/C8H15NO/c1-7-4-3-5-8(2)9(7)6-10/h6-8H,3-5H2,1-2H3 |
InChI Key |
ZZSRDYOYTXLWMU-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(N1C=O)C |
Origin of Product |
United States |
Conformational Analysis and Stereochemical Investigations of 2,6 Dimethylpiperidine 1 Carbaldehyde
Conformational Landscape and Ring Dynamics
The conformational preferences of the 2,6-dimethylpiperidine-1-carbaldehyde molecule are primarily dictated by the piperidine (B6355638) ring's dynamic nature and the influential presence of the N-formyl group.
Influence of A(1,3) Strain on Piperidine Ring Conformation
A critical factor governing the conformation of the piperidine ring in 2,6-dimethylpiperidine-1-carbaldehyde is allylic 1,3-strain (A(1,3) strain). In N-acylated piperidines, the conjugation of the nitrogen lone pair with the carbonyl group of the formyl substituent imparts a partial double-bond character to the N-C(O) bond. This results in a planarization of the nitrogen atom and creates what is known as pseudoallylic strain. nih.govacs.org This type of steric repulsion occurs between the N-substituent and the substituents at the 2- and 6-positions of the piperidine ring. nih.govacs.org
To alleviate this strain, the methyl groups at the C2 and C6 positions are strongly biased towards an axial orientation. nih.govrsc.org An equatorial orientation would lead to significant steric clashes with the N-formyl group. nih.gov This preference for the axial position for a 2-substituent is a well-documented phenomenon in N-acylpiperidines. nih.gov For instance, in related N-acyl systems, the axial conformer can be more stable by up to 3.2 kcal/mol compared to the equatorial conformer. nih.gov This energetic preference ensures that the dominant conformation of the piperidine ring is a chair form with both methyl groups in axial positions. While twist-boat conformations are possible, they are generally less favorable; for similar N-acylpiperidines with a 2-substituent, the twist-boat conformation is estimated to be about 1.5 kcal/mol higher in energy than the chair form. nih.gov
Impact of the N-Formyl Group on Conformational Preferences and Inversion Barriers
The N-formyl group is instrumental in defining the molecule's conformational landscape. By introducing sp² character to the nitrogen atom through resonance, it not only creates the A(1,3) strain discussed above but also significantly impacts the energy barrier for ring inversion. The partial double-bond character of the N-C(O) bond restricts the nitrogen's ability to freely invert, a process common in simpler amines.
This electronic effect locks the piperidine ring into a more rigid chair conformation where the 2,6-substituents maintain an axial orientation to minimize the pseudoallylic strain. nih.gov The planarity imposed by the formyl group increases the steric hindrance with equatorial substituents at the C2 and C6 positions, thereby raising the energy of any conformation where they are not axial. nih.gov
Stereoisomerism and Chirality in 2,6-Dimethylpiperidine-1-carbaldehyde
The substitution pattern of 2,6-dimethylpiperidine (B1222252) gives rise to distinct stereoisomers. wikipedia.org These isomers are defined by the relative orientation of the two methyl groups.
cis-isomer : In this isomer, the two methyl groups are on the same side of the piperidine ring. This configuration has a plane of symmetry, making it an achiral meso compound. It is also referred to as the (R,S)-isomer. wikipedia.org In the preferred chair conformation, this would correspond to one methyl group being axial and the other equatorial. However, due to the strong A(1,3) strain from the N-formyl group, the ring is likely to adopt a conformation that allows both methyl groups to be pseudo-axial, potentially a twist-boat form, or a chair form where the energetic penalty of having one equatorial methyl is significant.
trans-isomer : Here, the methyl groups are on opposite sides of the ring. This configuration lacks a plane of symmetry and is therefore chiral, existing as a pair of enantiomers: (2R,6R) and (2S,6S). wikipedia.org In the N-formylated derivative, the chair conformation with both methyl groups in the axial position (diaxial) is strongly favored to avoid A(1,3) strain. nih.govrsc.org
The existence of these isomers is a fundamental aspect of the molecule's identity. libretexts.org The spatial arrangement of the atoms is different, leading to distinct chemical and physical properties for the cis and trans isomers. Diastereomers, which are stereoisomers that are not mirror images of each other (like the cis and trans isomers), have different energies and properties. libretexts.org
Hindered Internal Rotation about the N-C(O) Amide Bond
A key dynamic feature of 2,6-dimethylpiperidine-1-carbaldehyde is the hindered rotation around the N-C(O) amide bond. Due to resonance, this bond possesses significant double-bond character, creating a substantial energy barrier to rotation. mdpi.comnih.gov This phenomenon is common to all amides and results in the existence of distinct planar rotamers (or conformers) that can often be observed separately, for instance, by NMR spectroscopy. mdpi.comnih.gov
The rotation around the N-C(O) bond is slow enough that cis and trans isomers with respect to this bond can be distinguished. mdpi.com The energy barrier for this rotation in amides can be significant, with free energies of activation often in the range of 12-19 kcal/mol. nih.gov For 2,6-dimethylpiperidine-1-carbaldehyde, the steric hindrance provided by the two methyl groups adjacent to the nitrogen atom can further influence this rotational barrier. The orientation of the formyl hydrogen relative to the piperidine ring defines these rotamers, and their relative populations will be determined by the steric interactions in each state.
Computational Elucidation of Stereochemical Features and Conformational Energies
Computational chemistry provides powerful tools for investigating the complex stereochemical and conformational properties of molecules like 2,6-dimethylpiperidine-1-carbaldehyde. Methods such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are used to calculate the energies of different conformers and the barriers for their interconversion. nih.gov
For substituted N-acylpiperidines, calculations have quantified the energetic preference for axial versus equatorial substituent placement. nih.gov These studies confirm that the pseudoallylic A(1,3) strain is the dominant factor. Computational models can predict the relative Gibbs free energies (ΔG) for different conformations, providing a detailed picture of the conformational equilibrium. nih.govacs.org
Table 1: Calculated Energy Differences for 2-Substituted N-Acylpiperidines This table presents representative data from related molecules to illustrate the energetic principles applicable to 2,6-dimethylpiperidine-1-carbaldehyde.
| Compound | Conformer Comparison | Favored Conformer | ΔG (kcal/mol) | Citation |
|---|---|---|---|---|
| 1-(2-methyl-1-piperidyl)ethanone | Axial vs. Equatorial 2-methyl | Axial | -3.2 | nih.gov |
| N,2-dimethylpiperidine-1-carboxamide | Axial vs. Equatorial 2-methyl | Axial | -2.1 | nih.gov |
| 2-methylpiperidine-1-carboxylate | cis vs. trans (N-C(O) bond, equatorial) | cis | 0.5 | acs.org |
These computational findings underscore the energetic cost of placing the C2/C6 methyl groups in an equatorial position and highlight the stability gained by adopting a diaxial conformation in the trans isomer of 2,6-dimethylpiperidine-1-carbaldehyde. The calculations can also model the transition states for ring inversion and rotation about the N-C(O) bond, providing quantitative estimates of the associated energy barriers. nih.gov
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the complex conformational isomerism in 2,6-dimethylpiperidine-1-carbaldehyde. The partial double bond character of the amide C-N linkage, resulting from the delocalization of the nitrogen lone pair into the carbonyl group, significantly hinders rotation. This restriction gives rise to distinct, observable chemical species known as rotamers (or rotational isomers). For the cis-isomer of 2,6-dimethylpiperidine-1-carbaldehyde, this leads to the existence of two primary rotameric forms, often designated as E and Z, which can be distinguished and quantified by NMR.
At room temperature, the ¹H and ¹³C NMR spectra of N-acyl piperidines often show a doubling of signals, which is indicative of slow exchange between two dominant rotameric conformations on the NMR timescale. In the case of 2,6-dimethylpiperidine-1-carbaldehyde, the formyl proton (-CHO) and the piperidine (B6355638) ring protons and carbons exhibit separate sets of resonances corresponding to each rotamer.
The chemical shifts are highly sensitive to the orientation of the N-formyl group relative to the piperidine ring. For instance, in the closely related compound N-formylpiperidine, the formyl proton appears as a singlet at approximately 8.01 ppm, while the adjacent ring protons show distinct signals for the different rotamers. chemicalbook.com For 2,6-dimethylpiperidine-1-carbaldehyde, the presence of the methyl groups further complicates the spectrum but also provides valuable stereochemical information. The steric hindrance between the formyl group and the methyl groups at the C2 and C6 positions influences the relative populations of the rotamers.
Computational studies and experimental data on analogous N-acylpiperidines with substituents at the 2-position show that the conformational equilibrium is a delicate balance of steric and electronic effects. nih.gov The piperidine ring itself can exist in either a chair or a twist-boat conformation, and for each of these, E/Z isomerism of the amide bond is possible. Theoretical calculations on N,2-dimethylpiperidine-1-carboxamide show that the conformer with an axial 2-methyl group can be favored by as much as 2.1 kcal/mol over the equatorial conformer. nih.gov This preference is driven by the minimization of steric strain and optimization of π-conjugation between the nitrogen lone pair and the carbonyl group. nih.gov
Table 1: Representative ¹H NMR Chemical Shifts for N-Formylpiperidine Rotamers in CDCl₃ Data for the analogous compound N-formylpiperidine is provided for illustrative purposes. chemicalbook.com
| Assignment | Shift (ppm) | Multiplicity |
| Formyl Proton (CHO) | 8.01 | s |
| Piperidine H (α to N) | 3.48 | t |
| Piperidine H (α to N) | 3.32 | t |
| Piperidine H (β, γ to N) | 1.5-1.7 | m |
| Note: The presence of two signals for the alpha-protons reflects the different chemical environments in the major and minor rotamers. |
Dynamic NMR (DNMR) experiments are employed to measure the activation energy for the hindered rotation around the amide C-N bond. libretexts.org By recording NMR spectra at various temperatures, the transition from a slow exchange regime (sharp, separate signals for each rotamer) to a fast exchange regime (averaged signals) can be observed.
The temperature at which the two distinct signals for a given nucleus merge into a single broad peak is known as the coalescence temperature (T_c). youtube.com The rate of exchange (k) at this temperature can be calculated using the separation of the signals (Δν) at low temperatures. Subsequently, the free energy of activation (ΔG‡) for the rotational barrier can be determined using the Eyring equation. This barrier is typically in the range of 15-20 kcal/mol for tertiary amides. youtube.com
For substituted N-acylpiperidines, this barrier can be influenced by the steric bulk of the substituents. nih.gov In N,2-dimethylpiperidine-1-carboxamide, the steric clash between the carbonyl oxygen and the methyl group in certain conformations can raise the rotational barrier. nih.gov Variable-temperature NMR studies allow for the precise quantification of these energetic differences, providing insight into the conformational flexibility and stability of the molecule. youtube.com
Vibrational Spectroscopy (FTIR, FT-Raman) for Functional Group Analysis and Molecular Structure
The most characteristic feature in the vibrational spectrum is the intense C=O stretching band of the aldehyde functional group. For tertiary amides, this band typically appears in the region of 1650-1680 cm⁻¹. Its exact position is sensitive to the electronic environment and conformation. Studies on related N-formyl compounds show that complexation or hydrogen bonding at the carbonyl oxygen leads to a noticeable decrease in the C=O stretching frequency, typically by 15-30 cm⁻¹. rsc.org
The spectra also feature prominent bands corresponding to C-H stretching vibrations of the methyl and methylene (B1212753) groups on the piperidine ring, usually found between 2800 and 3000 cm⁻¹. C-N stretching vibrations are also present, though they are often coupled with other modes and can be harder to assign definitively. The fingerprint region (below 1500 cm⁻¹) contains a complex series of bands arising from various bending, rocking, and twisting motions of the entire molecular skeleton, providing a unique signature for the compound.
Table 2: Expected Key Vibrational Frequencies for 2,6-Dimethylpiperidine-1-carbaldehyde
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Expected Intensity |
| C-H Stretching (Aliphatic) | 2800 - 3000 | Medium to Strong |
| C=O Stretching (Amide I) | 1650 - 1680 | Very Strong (IR) |
| C-H Bending (Methyl/Methylene) | 1350 - 1470 | Medium |
| C-N Stretching | 1100 - 1300 | Medium to Weak |
X-ray Crystallography for Solid-State Molecular Geometry and Conformation
While a specific crystal structure for 2,6-dimethylpiperidine-1-carbaldehyde is not available in the reviewed literature, the solid-state conformation can be inferred from crystallographic data of analogous N-acylpiperidines. nih.govresearchgate.net X-ray crystallography provides definitive information on bond lengths, bond angles, and torsional angles, revealing the preferred conformation of the molecule in the crystalline state.
For N-acylpiperidines, the piperidine ring typically adopts a chair conformation. nih.gov However, the presence of bulky substituents can lead to significant distortions or even favor a twist-boat conformation to alleviate steric strain. researchgate.net A statistical analysis of N-acylpiperidines in the Cambridge Structural Database revealed that approximately 12% of structures adopt a twist-boat conformation. nih.gov
In the solid state of 2,6-dimethylpiperidine-1-carbaldehyde, the planarity of the N-C=O group would be evident, confirming the sp² hybridization of the nitrogen and carbonyl carbon. The analysis would also reveal the specific rotamer (E or Z) that is stabilized in the crystal lattice and the precise orientation of the methyl groups (axial or equatorial) relative to the piperidine ring. Intermolecular interactions, such as C-H···O hydrogen bonds, would likely play a role in stabilizing the crystal packing.
Reactivity Profile and Mechanistic Investigations of 2,6 Dimethylpiperidine 1 Carbaldehyde
Reactions Involving the N-Formyl Functional Group
The N-formyl group is a key reactive center in 2,6-Dimethylpiperidine-1-carbaldehyde. Its chemistry is largely characterized by its susceptibility to hydrolysis and its role as a formylating agent.
The amide linkage of the N-formyl group can be cleaved under acidic or basic conditions to yield 2,6-dimethylpiperidine (B1222252) and formic acid or a formate (B1220265) salt. For instance, related N-formylpiperidine derivatives undergo complete hydrolysis when heated under reflux with aqueous acid. A study on 2-phenylpiperidine-1-carbaldehyde demonstrated that heating with 5 M aqueous HCl resulted in the hydrolysis of the amide to give 2-phenylpiperidine. nih.gov Similarly, 2-ethynylpiperidine-1-carbaldehyde was hydrolyzed using concentrated HCl in methanol (B129727). nih.gov
The carbonyl carbon of the N-formyl group is electrophilic, though less so than that of a typical aldehyde due to the electron-donating effect of the adjacent nitrogen atom. Despite this, it can react with strong nucleophiles. Analogous to N-formylpiperidine, which is used to transfer a formyl group to Grignard reagents, 2,6-Dimethylpiperidine-1-carbaldehyde can be expected to participate in similar reactions. wikipedia.org In some formylation reactions involving alkyllithium compounds, N-formylpiperidine has been shown to provide superior yields compared to dimethylformamide (DMF). wikipedia.org
A significant transformation of the formyl group is its reduction to a methyl group. The Eschweiler-Clarke reaction, for example, can be employed to install an N-methyl group. In a synthesis of N-monodeuteriomethyl-2-substituted piperidines, the N-formyl group was converted to a deuterated methyl group using formic acid-d2 and formaldehyde. nih.gov
| Reaction Type | Reagents and Conditions | Product(s) | Reference Compound |
| Hydrolysis | 5 M HCl (aq.), reflux | 2-Phenylpiperidine | 2-Phenylpiperidine-1-carbaldehyde |
| Hydrolysis | Conc. HCl, methanol, room temp. | 2-Ethynylpiperidine | 2-Ethynylpiperidine-1-carbaldehyde |
| Formyl Transfer | Grignard Reagents (e.g., PhCH2CH2MgCl) | Aldehyde (e.g., PhCH2CH2CHO) | N-Formylpiperidine |
| Reduction (Eschweiler-Clarke) | Formic acid-d2, Formaldehyde | N-CH2D-2-substituted piperidine (B6355638) | 2-Substituted N-formylpiperidines |
Reactions at the Piperidine Ring and Methyl Substituents
The piperidine ring of 2,6-Dimethylpiperidine-1-carbaldehyde can undergo functionalization, most notably at the carbon atom alpha to the nitrogen. The presence of the N-formyl group activates this position towards nucleophilic attack via the formation of an N-acyliminium ion intermediate.
A key strategy for functionalizing the C2 position involves the electrochemical methoxylation of the corresponding N-formylpiperidine. This process yields a 2-methoxy-N-formylpiperidine derivative, which serves as a stable precursor to the highly reactive N-formyliminium ion. nih.gov This iminium ion can then react with a variety of carbon nucleophiles, allowing for the introduction of substituents at the C2 position of the piperidine ring. nih.gov For example, this method has been used to synthesize 2-alkynyl and 2-phenyl derivatives of N-formylpiperidine. nih.gov The steric hindrance from the two methyl groups in 2,6-Dimethylpiperidine-1-carbaldehyde would likely influence the stereochemical outcome of such reactions.
Direct C-H functionalization of the piperidine ring is a more advanced but challenging alternative. While specific studies on 2,6-Dimethylpiperidine-1-carbaldehyde are scarce, research on related N-substituted piperidines provides insight. For instance, dirhodium catalysts have been used for the site-selective C-H functionalization of N-Boc-piperidine with diazo compounds, primarily targeting the C2 and C3 positions. nih.gov The electronic nature of the N-substituent is crucial; electron-withdrawing groups like N-p-bromophenylsulfonyl can direct functionalization to the C4 position. nih.gov These findings suggest that the N-formyl group would similarly influence the regioselectivity of such C-H activation reactions. There is currently limited information available regarding specific reactions involving the methyl substituents on the piperidine ring.
| Reaction | Method | Intermediate | Outcome | Reference System |
| C2-Functionalization | Anodic methoxylation followed by nucleophilic addition | 2-Methoxy-N-formylpiperidine / N-Formyliminium ion | Introduction of C-nucleophiles at C2 | N-Formylpiperidine |
| C-H Functionalization | Rhodium-catalyzed reaction with diazo compounds | Metal-carbene complex | C-H insertion at C2, C3, or C4 | N-Boc-piperidine, N-Bs-piperidine |
Mechanistic Studies of Formation Pathways and Transformation Processes
The primary pathway for the formation of 2,6-Dimethylpiperidine-1-carbaldehyde is the N-formylation of 2,6-dimethylpiperidine. This can be achieved using various formylating agents, with a common laboratory method being the reaction with formic acid or a mixed anhydride (B1165640) of formic acid.
Mechanistic investigations into the transformation of N-formylpiperidines highlight the central role of N-acyliminium ion intermediates. As mentioned, the anodic oxidation of N-formylpiperidine in methanol proceeds via a single-electron transfer mechanism to generate a radical cation. nih.gov Subsequent loss of a proton and another electron, or disproportionation, followed by the trapping of the resulting N-acyliminium ion by the methanol solvent, yields the 2-methoxylated adduct. nih.gov This adduct is a key synthetic intermediate because, under the influence of a Lewis acid (e.g., TiCl4), it readily eliminates methanol to regenerate the N-formyliminium ion in a controlled manner, which can then be intercepted by nucleophiles. nih.gov
Prebiotic chemistry studies also offer insights into potential formation pathways for N-formylated compounds. Research has shown that N-formylaminonitriles can be formed from aldehydes and cyanide in formamide (B127407), even without added ammonia (B1221849). nih.gov This suggests a pathway where formamide acts as both a solvent and a source of the formyl group, which could be relevant in understanding the origins of such compounds. nih.gov
The transformation of the N-formyl group itself, as in the Eschweiler-Clarke reaction, proceeds via the reduction of the amide carbonyl. The mechanism involves the formation of an iminium ion by the dehydration of a hemiaminal intermediate, which is then reduced by formic acid acting as a hydride donor.
| Process | Key Intermediate/Precursor | Mechanism | Significance |
| Formation | 2,6-Dimethylpiperidine, Formic Acid | Nucleophilic acyl substitution | Standard synthesis of N-formamides |
| C2-Functionalization | 2-Methoxypiperidine-1-carbaldehyde | Generation of N-formyliminium ion | Controlled C-C bond formation |
| Prebiotic Formation | Aldehydes, Cyanide, Formamide | Strecker-type reaction with formylation | Potential non-biological origin |
| N-Methylation | N-Formyl group, Formic Acid | Iminium ion formation and hydride reduction | Conversion of formyl to methyl group |
Theoretical and Computational Chemistry Studies on 2,6 Dimethylpiperidine 1 Carbaldehyde
Quantum Chemical Calculations (Density Functional Theory, Ab Initio Methods) for Electronic Structure
Geometry Optimization and Analysis of Frontier Molecular Orbitals (HOMO-LUMO)
Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule. For 2,6-dimethylpiperidine-1-carbaldehyde, the piperidine (B6355638) ring is expected to adopt a chair conformation to minimize steric strain. The orientation of the two methyl groups (cis or trans) and the formyl group will significantly influence the final geometry and energy of the molecule.
The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests higher reactivity.
In a theoretical study on the analogous compound, 1-amino-2,6-dimethylpiperidine (B1295051) (ADP), calculations were performed using ab initio (Hartree-Fock, HF) and DFT (B3LYP) methods with a 6-31+G(d,p) basis set. wikipedia.org The HOMO and LUMO energies, along with the HOMO-LUMO energy gap, were calculated. wikipedia.org These values provide an approximation of what could be expected for 2,6-dimethylpiperidine-1-carbaldehyde, although the presence of the carbaldehyde group instead of the amino group will influence the precise values due to differences in electronic effects. The eventual charge transfer interactions within the molecule can be explained by the HOMO and LUMO energy gap. wikipedia.org
Table 1: Calculated Frontier Molecular Orbital Energies for 1-amino-2,6-dimethylpiperidine (Data adapted from a study on a structural analog)
| Parameter | Energy (a.u.) |
| HOMO Energy | -0.3250 |
| LUMO Energy | -0.1607 |
| HOMO-LUMO Energy Gap (ΔE) | -0.1643 |
| Source: wikipedia.org |
Computational Prediction of Spectroscopic Parameters and Vibrational Frequencies
Computational methods can predict various spectroscopic parameters, including vibrational frequencies (infrared and Raman spectra). researchgate.net These predictions are valuable for interpreting experimental spectra and assigning specific vibrational modes to the corresponding molecular motions. For 2,6-dimethylpiperidine-1-carbaldehyde, theoretical calculations would identify characteristic frequencies for the C=O stretching of the carbaldehyde group, C-N stretching of the amide bond, and various C-H bending and stretching modes of the piperidine ring and methyl groups.
In the study of 1-amino-2,6-dimethylpiperidine, a complete vibrational analysis was conducted using both HF and DFT (B3LYP/6-31+G(d,p)) methods, and the calculated frequencies showed good agreement with experimental FTIR and FT-Raman spectra. wikipedia.org This suggests that similar computational approaches would yield reliable predictions for the vibrational spectrum of 2,6-dimethylpiperidine-1-carbaldehyde.
Molecular Dynamics Simulations for Conformational Sampling and Interconversion
Molecular Dynamics (MD) simulations are a computational method used to study the dynamic behavior of molecules over time, including conformational changes and intermolecular interactions. researchgate.net For a flexible molecule like 2,6-dimethylpiperidine-1-carbaldehyde, MD simulations can provide insights into the different conformations accessible to the molecule and the energy barriers for interconversion between them.
The piperidine ring can exist in various conformations, with the chair form being the most stable. wikipedia.org However, twist-boat conformations can also be populated, particularly in N-acylpiperidines. nih.gov The presence of the two methyl groups and the N-formyl group introduces steric and electronic factors that influence the conformational equilibrium. For instance, in N-acylpiperidines with a 2-substituent, the axial orientation of the substituent can be favored due to pseudoallylic strain. nih.gov MD simulations can explore the potential energy surface of 2,6-dimethylpiperidine-1-carbaldehyde to determine the relative stabilities of different conformers and the pathways for their interconversion. These simulations can reveal how the molecule samples different conformational states and the timescales of these dynamic processes.
Synthetic Applications and Roles As an Intermediate in Advanced Organic Synthesis
Building Block for the Construction of Complex Molecular Architectures
The 2,6-dimethylpiperidine-1-carbaldehyde moiety can serve as a valuable building block in the assembly of complex organic molecules. The aldehyde functionality provides a reactive handle for a multitude of carbon-carbon bond-forming reactions, while the 2,6-dimethylpiperidine (B1222252) group can influence the stereochemical outcome of reactions and impart specific physicochemical properties to the final product.
The formyl group can participate in a variety of transformations, including:
Nucleophilic additions: Grignard reagents and organolithium compounds can react with the aldehyde to form secondary alcohols. wikipedia.org This reaction is a fundamental C-C bond-forming strategy.
Wittig-type reactions: The aldehyde can be converted to alkenes with controlled geometry using phosphorus ylides.
Aldol (B89426) and related reactions: The aldehyde can act as an electrophile in aldol condensations, reacting with enolates to form β-hydroxy carbonyl compounds, which are key intermediates in the synthesis of polyketides and other natural products.
Reductive amination: The aldehyde can be converted to a new amine via reaction with an amine and a reducing agent, a crucial transformation in the synthesis of many pharmaceutical agents.
The cis- and trans-isomers of the 2,6-dimethylpiperidine unit are attractive chiral secondary amine building blocks. wikipedia.org The conformational rigidity imparted by the methyl groups can be exploited to direct the stereochemical course of reactions at the aldehyde center or at other positions in the molecule. This diastereoselective control is a highly sought-after feature in the total synthesis of natural products and complex pharmaceuticals. For instance, in the synthesis of piperidine (B6355638) alkaloids, the stereochemistry of the substituents on the piperidine ring plays a crucial role in their biological activity.
While specific examples detailing the use of 2,6-dimethylpiperidine-1-carbaldehyde as a building block are not prevalent in the literature, the principles of organic synthesis strongly support its potential in this role. The combination of a reactive aldehyde and a stereochemically defined piperidine ring makes it a promising starting material for the construction of architecturally complex and biologically relevant molecules.
Precursor in the Synthesis of Diverse Nitrogen-Containing Heterocyclic Systems
Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals, agrochemicals, and materials science. nih.gov The aldehyde functionality of 2,6-dimethylpiperidine-1-carbaldehyde makes it a suitable precursor for the synthesis of a variety of fused and spirocyclic heterocyclic systems.
Several synthetic strategies can be envisioned:
Pictet-Spengler Reaction: The aldehyde could potentially react with a β-arylethylamine to construct tetrahydroisoquinoline or related fused heterocyclic systems.
Multi-component Reactions: The aldehyde can participate in multi-component reactions, such as the Ugi or Passerini reactions, to rapidly generate molecular complexity and build diverse heterocyclic libraries.
Cyclization with Dinucleophiles: Reaction with compounds containing two nucleophilic sites, such as hydrazines, hydroxylamines, or amidines, can lead to the formation of various five- and six-membered heterocyclic rings fused to the piperidine core.
The synthesis of substituted piperidines is a significant area of research due to their prevalence in bioactive compounds. ajchem-a.com The development of new methods for the construction of piperidine-containing scaffolds is of great interest to medicinal chemists. nih.gov While direct examples are scarce, the reactivity of the aldehyde group suggests that 2,6-dimethylpiperidine-1-carbaldehyde could be a valuable starting material for the synthesis of novel nitrogen-containing heterocyclic systems with potential biological applications.
Strategies for Developing Medicinal Chemistry Relevant Scaffolds and Chemical Probes
The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. nih.gov Its presence can enhance drug-like properties, such as solubility and metabolic stability, and provide a three-dimensional framework for optimal interaction with biological targets. The 2,6-dimethyl substitution pattern can further influence the pharmacokinetic and pharmacodynamic properties of a molecule.
The aldehyde group in 2,6-dimethylpiperidine-1-carbaldehyde offers a versatile point for derivatization to create libraries of compounds for biological screening. For example, it can be converted to:
Amides: Oxidation to the corresponding carboxylic acid followed by amide coupling with a diverse range of amines would generate a library of amides.
Amines: Reductive amination with various primary and secondary amines would yield a series of substituted piperidines.
Heterocycles: As discussed previously, the aldehyde can be a precursor to a wide array of heterocyclic systems.
These derivatization strategies allow for the systematic exploration of the chemical space around the 2,6-dimethylpiperidine scaffold, which is a common approach in the development of new drug candidates and chemical probes to investigate biological processes. The cis-2,6-dimethylpiperidine (B46485) scaffold, in particular, has been utilized as an important building block in the synthesis of pharmaceuticals, including analgesics and anti-inflammatory drugs. chemimpex.com
Below is a table of related compounds and their relevance, highlighting the potential of the 2,6-dimethylpiperidine-1-carbaldehyde scaffold.
| Compound Name | CAS Number | Relevance |
| cis-2,6-Dimethylpiperidine | 766-17-6 | A key building block for pharmaceuticals, particularly analgesics and anti-inflammatory drugs. chemimpex.com |
| 2,6-Lutidine | 108-48-5 | The precursor for the synthesis of 2,6-dimethylpiperidine through reduction. wikipedia.org |
| N-Formylpiperidine | 2591-86-8 | A related N-formyl amide used as a formylating agent and a polar aprotic solvent. wikipedia.org |
While direct research on the medicinal chemistry applications of 2,6-dimethylpiperidine-1-carbaldehyde is limited, the established importance of the piperidine scaffold and the synthetic versatility of the aldehyde group strongly suggest its potential as a valuable tool in drug discovery and the development of chemical probes.
Q & A
Basic: What are the optimal synthetic routes for 2,6-Dimethylpiperidine-1-carbaldehyde, and how can reaction conditions be adjusted to maximize yield?
Methodological Answer:
The synthesis typically involves formylation of 2,6-dimethylpiperidine using reagents like formic acid or DMF under acidic conditions. To optimize yield:
- Catalyst Screening : Test trifluoroacetic anhydride or POCl₃ as catalysts to enhance electrophilicity of the formylating agent .
- Temperature Control : Conduct reactions at 0–5°C to minimize side reactions (e.g., over-oxidation) .
- Purification : Use fractional distillation or silica gel chromatography (hexane/ethyl acetate gradient) to isolate the product. Validate purity via GC-MS or HPLC .
Basic: Which spectroscopic techniques are critical for structural confirmation of 2,6-Dimethylpiperidine-1-carbaldehyde?
Methodological Answer:
- ¹H/¹³C NMR : Identify aldehyde protons (δ 9.5–10.5 ppm) and piperidine ring carbons. Compare with computed spectra (DFT) for stereochemical validation .
- IR Spectroscopy : Confirm C=O stretch (~1700 cm⁻¹) and absence of N-H stretches .
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peak (C₈H₁₃NO, [M+H]⁺ = 140.1075) .
Advanced: How do storage conditions (e.g., temperature, light exposure) affect the stability of 2,6-Dimethylpiperidine-1-carbaldehyde?
Methodological Answer:
- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 6 months) and monitor via HPLC.
- Light Sensitivity : Store in amber vials under inert gas (N₂/Ar) to prevent aldehyde oxidation or photodegradation .
- Long-Term Stability : Periodic NMR analysis to detect dimerization or hydrolysis byproducts .
Advanced: What strategies resolve contradictions in reported physicochemical properties (e.g., melting point discrepancies)?
Methodological Answer:
- Purity Assessment : Use differential scanning calorimetry (DSC) to confirm melting points. Impurities >5% can skew results .
- Isomeric Analysis : Check for stereoisomers (e.g., axial vs. equatorial aldehyde conformation) via NOESY NMR .
- Inter-Lab Validation : Collaborate with independent labs to standardize measurement protocols .
Advanced: How can mechanistic studies elucidate its reactivity in nucleophilic addition reactions?
Methodological Answer:
- Kinetic Profiling : Use stopped-flow spectroscopy to monitor reaction rates with amines/thiols .
- Computational Modeling : Apply DFT (e.g., Gaussian) to map transition states and identify steric effects from 2,6-dimethyl groups .
- Isotopic Labeling : Introduce ¹³C-formaldehyde to track regioselectivity in adduct formation .
Basic: What safety protocols are essential when handling 2,6-Dimethylpiperidine-1-carbaldehyde?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods to avoid vapor inhalation .
- Spill Management : Neutralize with sodium bicarbonate, then absorb with inert material (e.g., vermiculite) .
- First Aid : Flush eyes/skin with water for 15 minutes; seek medical attention for persistent irritation .
Advanced: How to develop a validated HPLC method for quantifying trace impurities in this compound?
Methodological Answer:
- Column Selection : Use C18 columns (150 mm × 4.6 mm, 3.5 µm) with UV detection at 254 nm .
- Mobile Phase : Optimize acetonitrile/water (70:30, 0.1% TFA) for baseline separation of aldehyde and piperidine byproducts .
- Validation : Assess linearity (R² > 0.999), LOD/LOQ (≤0.1%), and precision (RSD < 2%) per ICH guidelines .
Basic: What role does 2,6-Dimethylpiperidine-1-carbaldehyde serve in pharmaceutical intermediate synthesis?
Methodological Answer:
- Chiral Building Block : Used in asymmetric synthesis of piperidine-based APIs. Protect the aldehyde group via acetal formation before further functionalization .
- Cross-Coupling Reactions : Participate in Suzuki-Miyaura couplings to introduce aryl groups at the piperidine nitrogen .
Advanced: What challenges arise in isolating 2,6-Dimethylpiperidine-1-carbaldehyde from reaction mixtures, and how are they addressed?
Methodological Answer:
- Co-Product Removal : Use aqueous extraction (pH 7–8) to separate hydrophilic byproducts .
- Distillation : Employ short-path distillation under reduced pressure (1–5 mmHg) to prevent thermal decomposition .
- Crystallization : Recrystallize from diethyl ether/hexane at −20°C to obtain high-purity crystals .
Advanced: How can in vitro assays evaluate the cytotoxicity of 2,6-Dimethylpiperidine-1-carbaldehyde?
Methodological Answer:
- Cell Viability Assays : Treat HepG2 or HEK293 cells with 0.1–100 µM concentrations; measure IC₅₀ via MTT assay .
- Metabolic Stability : Incubate with liver microsomes to assess CYP450-mediated degradation .
- Genotoxicity Screening : Perform Ames test (TA98/TA100 strains) to detect mutagenic potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
